7-Aminopyrazolo[1,5-a]pyrimidin-5-ol
Overview
Description
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol typically involves the reaction of appropriate aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine under reflux conditions . The reaction is carried out at temperatures around 70°C for several hours, depending on the specific aminoazole used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13 . These kinases play a crucial role in cell cycle regulation and transcription. By inhibiting these kinases, the compound can disrupt the cell cycle, leading to the suppression of cell proliferation . Additionally, the compound acts as a selective Cyclin K degrader, removing the key signaling mechanism required for CDK12 and CDK13 activation, thereby enhancing its cellular potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-[(7-Aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methylpiperidin-3-ol: Known for its selective inhibition of CDKs.
H-APPAMP compounds: These compounds also inhibit CDKs, particularly CDK12 and CDK13, and act as selective Cyclin K degraders.
Uniqueness
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is unique due to its dual role as a CDK inhibitor and a Cyclin K degrader, which confers additional cellular potency and selectivity . This dual mechanism makes it a promising candidate for therapeutic applications in various proliferative and degenerative disorders.
Biological Activity
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol (CAS No. 89418-10-0) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antiviral and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bicyclic structure composed of a pyrazole ring fused to a pyrimidine ring. The notable functional groups include an amino group at position 7 and a hydroxyl group at position 5. Its molecular formula is C6H6N4O, with a molecular weight of 150.14 g/mol.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against the hepatitis C virus (HCV). A study demonstrated that derivatives of this compound were synthesized and evaluated for their inhibitory activity against HCV in various cell culture systems. The most potent derivatives showed promising results in inhibiting viral replication, suggesting potential therapeutic applications in treating HCV infections .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A specific investigation assessed the compound's effects on human breast cancer cell lines (MDA-MB-231) using the MTT assay to measure cell viability. Despite the synthesis of various derivatives, none exhibited significant growth inhibition against this cell line . However, other derivatives within the pyrazolo[1,5-a]pyrimidine framework have shown activity against different cancer types by targeting key signaling pathways involved in tumor growth .
The precise mechanism of action for this compound remains under investigation. However, its biological activity is thought to involve interaction with various biological macromolecules, including enzymes and nucleic acids. This interaction can modulate cellular processes critical for viral replication and cancer cell proliferation.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Case Studies
- HCV Inhibition : A study characterized a novel derivative of 7-Aminopyrazolo[1,5-a]pyrimidine as a potent HCV inhibitor. The research involved synthesizing multiple derivatives and assessing their efficacy in vitro against HCV-infected cells, leading to the identification of promising candidates for further development .
- Anticancer Screening : In a comprehensive screening of synthesized pyrazolo[1,5-a]pyrimidines against various cancer cell lines, none of the tested compounds showed significant growth inhibition in MDA-MB-231 cells. This highlighted the need for further structural modifications to enhance anticancer efficacy .
Properties
IUPAC Name |
7-amino-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-3-6(11)9-5-1-2-8-10(4)5/h1-3H,7H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGSNGVHVWEZRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2NC(=O)C=C(N2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569529 | |
Record name | 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89418-10-0 | |
Record name | 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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